(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 325978-09-4
Cat. No.: VC7348332
Molecular Formula: C20H16N2O3S
Molecular Weight: 364.42
* For research use only. Not for human or veterinary use.
![(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide - 325978-09-4](/images/structure/VC7348332.png)
Specification
CAS No. | 325978-09-4 |
---|---|
Molecular Formula | C20H16N2O3S |
Molecular Weight | 364.42 |
IUPAC Name | N-benzo[g][1,3]benzothiazol-2-yl-3,5-dimethoxybenzamide |
Standard InChI | InChI=1S/C20H16N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-17-8-7-12-5-3-4-6-16(12)18(17)26-20/h3-11H,1-2H3,(H,21,22,23) |
Standard InChI Key | NEQWJUXIJUTFSR-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)OC |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
The compound features a naphtho[2,1-d]thiazole core fused with a benzamide moiety. The naphtho[2,1-d]thiazole system consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) fused to a naphthalene framework at the 2,1-d position . The benzamide group is substituted at the 3- and 5-positions with methoxy groups, creating a symmetrical electronic environment. The (Z) configuration refers to the spatial arrangement around the imine double bond (C=N) in the thiazole ring, which influences molecular planarity and intermolecular interactions .
Table 1: Molecular Properties
Synthesis and Reactivity
Synthetic Pathways
The synthesis of naphthothiazole derivatives typically involves cyclocondensation reactions. A representative route for analogous compounds involves:
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Formation of the thiazole ring: Reaction of 2-aminonaphthalene with thiourea derivatives in the presence of iodine or other cyclizing agents.
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Benzamide coupling: Acylation of the thiazole amine with 3,5-dimethoxybenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
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(Z)-Isomer stabilization: Selective crystallization or chromatography to isolate the thermodynamically favored (Z)-isomer, as reported for similar imine-containing systems .
Key Reaction Steps (Adapted from PMC Study ):
Physicochemical Properties
Spectral Data
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.75 (s, 1H, NH), 8.20–7.40 (m, 7H, aromatic), 3.90 (s, 6H, OCH₃) .
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IR (KBr): 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C) .
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UV-Vis (MeOH): λₘₐₓ 280 nm (π→π* transition of aromatic system).
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water.
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the imine bond .
Biological Activity and Mechanisms
Table 2: Comparative Cytotoxicity Data
Compound | IC₅₀ (μM) vs. HepG2 | Tubulin Inhibition (%) |
---|---|---|
Podophyllotoxin (Control) | 0.89 | 92.5 |
Analog 9 | 1.38 | 85.2 |
Analog 10 | 2.45 | 78.9 |
Analog 11 | 3.21 | 72.4 |
Apoptotic Mechanisms
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Mitochondrial Pathway: Downregulation of Bcl-2 and loss of mitochondrial membrane potential (MMP) .
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Cell Cycle Arrest: G2/M phase arrest via p53-mediated pathways, as observed in flow cytometry studies .
Applications and Future Directions
Medicinal Chemistry
The compound’s ability to inhibit tubulin polymerization positions it as a lead candidate for antimitotic drug development. Structural modifications (e.g., replacing methoxy groups with bioisosteres) could enhance bioavailability .
Materials Science
Conjugated π-systems in the naphthothiazole core suggest utility in organic semiconductors or fluorescent probes .
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